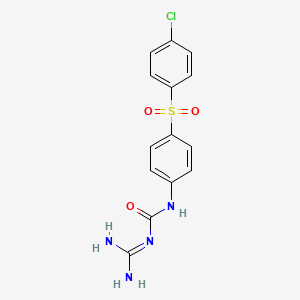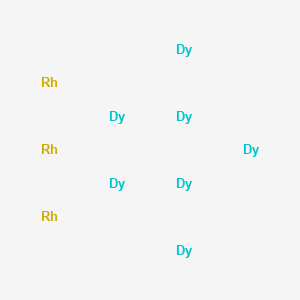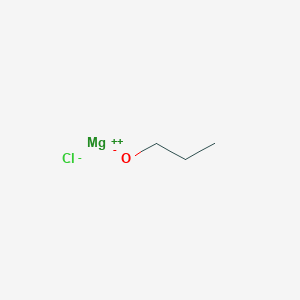
Magnesium propan-1-olate chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium propan-1-olate chloride is an organometallic compound that combines magnesium, propan-1-ol, and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium propan-1-olate chloride can be synthesized through the reaction of magnesium with propan-1-ol in the presence of a chloride source. One common method involves the reaction of magnesium turnings with propan-1-ol and hydrochloric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the magnesium.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium propan-1-olate chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and propan-1-ol.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound can be used in the presence of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and propan-1-ol.
Reduction: Various reduced organic compounds.
Substitution: Substituted magnesium alkoxides or amines.
Aplicaciones Científicas De Investigación
Magnesium propan-1-olate chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the preparation of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium propan-1-olate chloride involves the coordination of the magnesium ion with the propan-1-olate and chloride ions. This coordination facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The magnesium ion acts as a Lewis acid, enhancing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl magnesium chloride: Similar in structure but uses ethyl instead of propan-1-ol.
Methyl magnesium bromide: Uses methyl and bromide instead of propan-1-ol and chloride.
Magnesium ethoxide: Similar but uses ethoxide instead of propan-1-olate.
Uniqueness
Magnesium propan-1-olate chloride is unique due to its specific combination of magnesium, propan-1-ol, and chloride, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
34259-73-9 |
|---|---|
Fórmula molecular |
C3H7ClMgO |
Peso molecular |
118.84 g/mol |
Nombre IUPAC |
magnesium;propan-1-olate;chloride |
InChI |
InChI=1S/C3H7O.ClH.Mg/c1-2-3-4;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UYICAKKJLNIPRK-UHFFFAOYSA-M |
SMILES canónico |
CCC[O-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


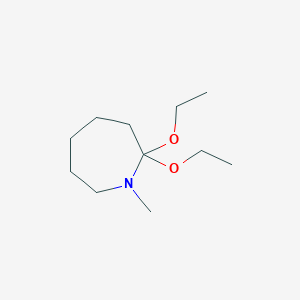
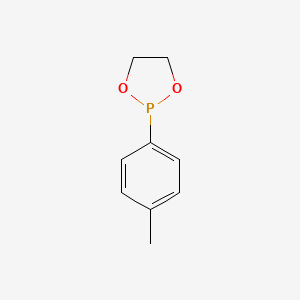
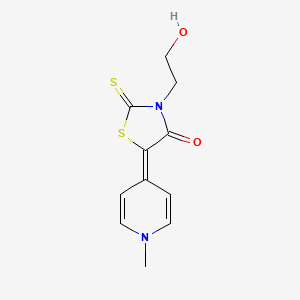
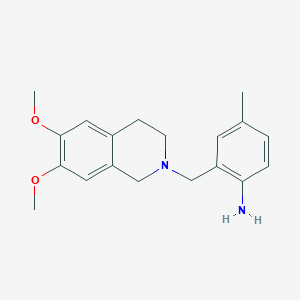
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
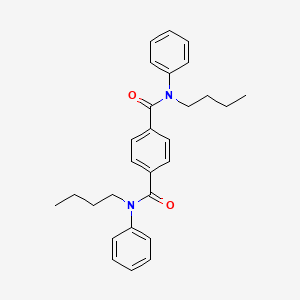
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
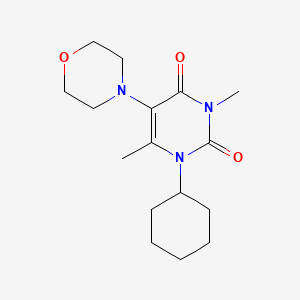
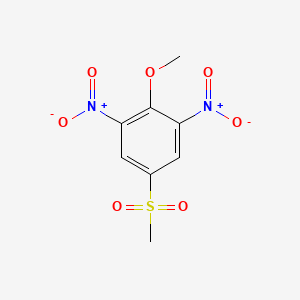
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
